1-Chloro-1-methylcyclohexane

Vue d'ensemble

Description

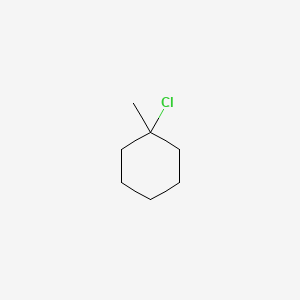

1-Chloro-1-methylcyclohexane is an organic compound with the molecular formula C₇H₁₃Cl It is a chlorinated derivative of methylcyclohexane, characterized by the presence of a chlorine atom and a methyl group attached to the same carbon atom in the cyclohexane ring

Méthodes De Préparation

1-Chloro-1-methylcyclohexane can be synthesized through several methods:

Hydrochlorination of 1-methylcyclohexene: This method involves the addition of hydrogen chloride to 1-methylcyclohexene.

Chlorination of 1-methylcyclohexane: This method involves the direct chlorination of 1-methylcyclohexane using chlorine gas under controlled conditions.

Analyse Des Réactions Chimiques

1-Chloro-1-methylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Chloro-1-methylcyclohexane is characterized by a chlorine atom attached to a cyclohexane ring that also bears a methyl group. The compound exists as a colorless to pale yellow liquid and is soluble in most organic solvents such as pentane and chloroform. Its structure can be represented as follows:

- Molecular Formula: CHCl

- CAS Number: 931-78-2

- SMILES Notation: CC1(CCCCC1)Cl

Applications in Organic Synthesis

Organic Synthesis : One of the primary applications of this compound is in organic synthesis, where it serves as a versatile building block for creating more complex molecules. It is particularly useful in the synthesis of alkenes through elimination reactions. For instance, when treated with strong bases like potassium hydroxide (KOH), it undergoes E2 elimination to yield alkenes such as 1-methylcyclohexene .

Nucleophilic Substitution Reactions : The compound also participates in nucleophilic substitution reactions (SN1 and SN2 mechanisms). Due to the stability of the carbocation formed during the SN1 reaction, this compound reacts faster than some other alkyl halides, making it a valuable substrate for studying reaction kinetics and mechanisms .

Applications in Materials Science

Materials Science : In materials science, this compound can be used as a precursor for synthesizing polymers and other materials due to its ability to undergo polymerization reactions. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Reaction Mechanisms

A study published in the Journal of Organic Chemistry explored the reaction mechanisms involving this compound, focusing on its behavior under various conditions. The research highlighted the compound's propensity to form stable carbocations, which are crucial for understanding its reactivity in both SN1 and E2 pathways .

Case Study 2: Synthesis of Alkenes

Another significant application was demonstrated in research aimed at synthesizing alkenes from this compound using elimination reactions. The findings indicated that varying reaction conditions could selectively yield different alkene products, showcasing the compound's utility in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of 1-chloro-1-methylcyclohexane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes .

Comparaison Avec Des Composés Similaires

1-Chloro-1-methylcyclohexane can be compared with other similar compounds such as:

1-Chloro-1-methylcyclopentane: Similar in structure but with a five-membered ring, it exhibits different reactivity due to ring strain and steric factors.

1-Bromo-1-methylcyclohexane: The presence of a bromine atom instead of chlorine affects its reactivity and the conditions required for its reactions.

1-Methylcyclohexanol: The hydroxyl group in place of chlorine leads to different chemical behavior, particularly in oxidation and reduction reactions.

This compound stands out due to its specific reactivity patterns and the balance between steric and electronic effects in its reactions.

Activité Biologique

1-Chloro-1-methylcyclohexane (C₇H₁₃Cl) is an organic compound categorized as a haloalkane. It is synthesized through the reaction of 1-methylcyclohexene with hydrochloric acid (HCl), following Markovnikov's rule. This compound has garnered interest due to its potential biological activities, including its effects on various biological systems and its applications in synthetic organic chemistry.

- Molecular Formula: C₇H₁₃Cl

- Molecular Weight: 132.631 g/mol

- CAS Registry Number: 931-78-2

- IUPAC Name: this compound

Synthesis

The synthesis of this compound can be represented by the following reaction:

where C₆H₁₀ represents 1-methylcyclohexene. The reaction proceeds via the addition of HCl to the double bond of the alkene, resulting in the formation of the chloroalkane .

Toxicological Studies

Research indicates that haloalkanes, including this compound, may exhibit varying degrees of toxicity depending on their structure and the biological system evaluated. A study highlighted that chlorinated hydrocarbons could affect cellular processes, potentially leading to cytotoxicity and genotoxicity. The specific effects of this compound have not been extensively documented; however, similar compounds have shown significant toxicological profiles.

Case Studies

Case Study 1: Cytotoxic Effects

In a controlled study examining the cytotoxic effects of various haloalkanes, it was found that compounds with chlorine substituents can induce apoptosis in human cell lines. While specific data on this compound is limited, its structural similarity to other chlorinated compounds suggests potential cytotoxic activity .

Case Study 2: Environmental Impact

Another study focused on the environmental implications of chlorinated compounds, noting that substances like this compound can persist in ecosystems and bioaccumulate in aquatic organisms. This raises concerns about their long-term effects on wildlife and potential entry into the food chain .

Pharmacological Insights

While direct pharmacological studies on this compound are scarce, it is essential to consider its reactivity and potential interactions with biological molecules. Compounds with similar structures often participate in nucleophilic substitution reactions, which can lead to modifications in biomolecules such as proteins and nucleic acids.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of related haloalkanes:

| Compound | Toxicity Level | Biological Activity | Environmental Persistence |

|---|---|---|---|

| 1-Chloro-2-methylpropane | Moderate | Potential cytotoxic effects | Moderate |

| 1-Chlorobutane | Low | Mild neurotoxic effects | Low |

| This compound | Unknown | Limited data; potential cytotoxicity | High |

Propriétés

IUPAC Name |

1-chloro-1-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBTPYJHQSBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239273 | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-78-2 | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.